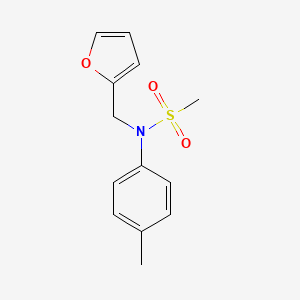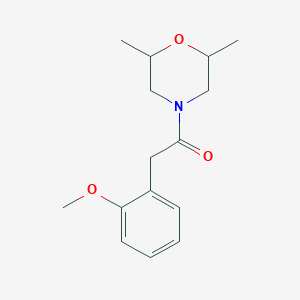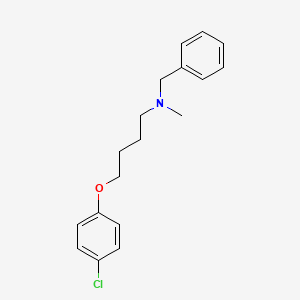![molecular formula C19H20ClN3O5S B5026922 2-chloro-N-[4-(cyclohexylsulfamoyl)phenyl]-4-nitrobenzamide](/img/structure/B5026922.png)
2-chloro-N-[4-(cyclohexylsulfamoyl)phenyl]-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[4-(cyclohexylsulfamoyl)phenyl]-4-nitrobenzamide is an organic compound with the molecular formula C19H20ClN3O5S It is a complex molecule featuring a chloro group, a nitro group, and a sulfonamide group attached to a benzamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(cyclohexylsulfamoyl)phenyl]-4-nitrobenzamide typically involves multiple steps:
Chlorination: The chloro group can be introduced via electrophilic aromatic substitution using chlorine gas or a chlorinating agent like thionyl chloride.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the appropriate amine (cyclohexylamine) with a sulfonyl chloride derivative.
Amide Bond Formation: The final step involves coupling the sulfonamide derivative with the nitro-chlorobenzene derivative using a coupling agent like carbodiimide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-[4-(cyclohexylsulfamoyl)phenyl]-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or iron in acidic conditions.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, iron, and hydrochloric acid.
Nucleophiles: Amines, thiols, and alkoxides.
Hydrolysis Conditions: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products
Reduction: 2-amino-N-[4-(cyclohexylsulfamoyl)phenyl]-4-nitrobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Corresponding carboxylic acid and amine.
Applications De Recherche Scientifique
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Biological Studies: Its derivatives can be used to study enzyme inhibition, receptor binding, and other biological processes.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.
Mécanisme D'action
The mechanism of action of 2-chloro-N-[4-(cyclohexylsulfamoyl)phenyl]-4-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The presence of the nitro, chloro, and sulfonamide groups allows for interactions with various molecular targets, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-N-(4-nitrophenyl)benzamide: Lacks the sulfonamide group, which may reduce its biological activity.
N-(4-cyclohexylsulfamoylphenyl)-4-nitrobenzamide: Lacks the chloro group, which may affect its reactivity and binding properties.
2-chloro-N-(4-methylphenyl)-4-nitrobenzamide: Lacks the sulfonamide group, which may alter its solubility and biological activity.
Uniqueness
2-chloro-N-[4-(cyclohexylsulfamoyl)phenyl]-4-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the sulfonamide group, in particular, enhances its potential as a drug candidate by improving its solubility and ability to interact with biological targets.
Propriétés
IUPAC Name |
2-chloro-N-[4-(cyclohexylsulfamoyl)phenyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O5S/c20-18-12-15(23(25)26)8-11-17(18)19(24)21-13-6-9-16(10-7-13)29(27,28)22-14-4-2-1-3-5-14/h6-12,14,22H,1-5H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQPKBVJTJRZEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-methyl-3-[(4-methylphenyl)sulfamoyl]-N-(4-nitrophenyl)benzamide](/img/structure/B5026841.png)
![2-(3-METHOXYPHENYL)-1H,2H,3H,6H,11H-NAPHTHO[2,3-G]INDAZOLE-3,6,11-TRIONE](/img/structure/B5026854.png)
![2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B5026856.png)
![5-acetyl-4-(2-chlorophenyl)-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-6-methyl-1,4-dihydropyridine-3-carbonitrile](/img/structure/B5026858.png)
![1-{2-[(4-ethoxyphenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethan-1-onehydrochloride](/img/structure/B5026864.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5026873.png)

![ethyl 1-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxylate](/img/structure/B5026887.png)

![N-(2-chlorophenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B5026902.png)
![dimethyl 2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)terephthalate](/img/structure/B5026910.png)


![2-[(5Z)-5-[[3-ethoxy-4-(3-nitrobenzoyl)oxyphenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B5026961.png)
